molecular formula C17H15Cl2N3 B13061290 8-[(Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]quinolinehydrochloride

8-[(Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]quinolinehydrochloride

Cat. No.: B13061290
M. Wt: 332.2 g/mol
InChI Key: UREMMCAHTPJRMO-GRWWMUSUSA-N
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Description

8-[(Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]quinolinehydrochloride is a chemical compound with the molecular formula C17H15Cl2N3 It is known for its unique structure, which includes a quinoline ring and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]quinolinehydrochloride typically involves the reaction of 8-hydroxyquinoline with 4-chlorobenzaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is isolated as a hydrochloride salt. The reaction conditions include:

    Temperature: Reflux (approximately 100°C)

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalyst (e.g., hydrochloric acid)

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous reactors: for the reaction

    Purification steps: such as recrystallization or chromatography

    Quality control: measures to ensure the purity and consistency of the product

Chemical Reactions Analysis

Types of Reactions

8-[(Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]quinolinehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Nucleophiles such as amines or thiols

Major Products

    Oxidation products: Quinoline N-oxides

    Reduction products: Hydrazine derivatives

    Substitution products: Phenyl derivatives with various functional groups

Scientific Research Applications

8-[(Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]quinolinehydrochloride has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its bioactive properties.

    Industry: Utilized in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-[(Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]quinolinehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can:

    Inhibit enzyme activity: by binding to the active site

    Modulate receptor function: by acting as an agonist or antagonist

    Induce cellular responses: through signaling pathways

Comparison with Similar Compounds

Similar Compounds

    8-hydroxyquinoline: A precursor in the synthesis of the compound.

    4-chlorobenzaldehyde: A key reactant in the synthetic route.

    Quinoline derivatives: Compounds with similar structures and properties.

Uniqueness

8-[(Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]quinolinehydrochloride is unique due to its specific hydrazone linkage and the presence of both quinoline and chlorophenyl moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C17H15Cl2N3

Molecular Weight

332.2 g/mol

IUPAC Name

N-[(Z)-1-(4-chlorophenyl)ethylideneamino]quinolin-8-amine;hydrochloride

InChI

InChI=1S/C17H14ClN3.ClH/c1-12(13-7-9-15(18)10-8-13)20-21-16-6-2-4-14-5-3-11-19-17(14)16;/h2-11,21H,1H3;1H/b20-12-;

InChI Key

UREMMCAHTPJRMO-GRWWMUSUSA-N

Isomeric SMILES

C/C(=N/NC1=CC=CC2=C1N=CC=C2)/C3=CC=C(C=C3)Cl.Cl

Canonical SMILES

CC(=NNC1=CC=CC2=C1N=CC=C2)C3=CC=C(C=C3)Cl.Cl

Origin of Product

United States

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